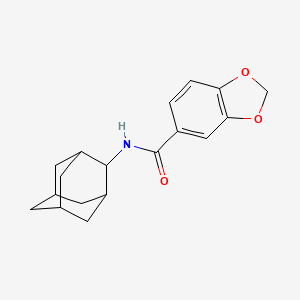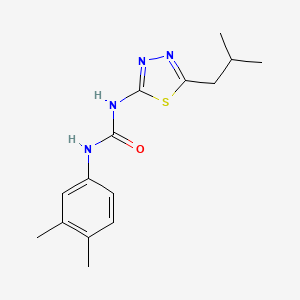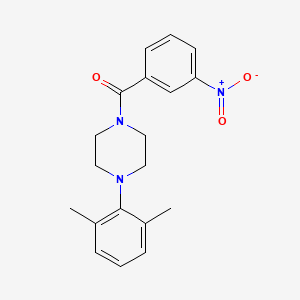
ethyl 2-(acetylamino)-5-(aminocarbonyl)-4-methyl-3-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(acetylamino)-5-(aminocarbonyl)-4-methyl-3-thiophenecarboxylate is a chemical compound that has been widely used in scientific research due to its potential for various applications.
Mechanism of Action
The mechanism of action of ethyl 2-(acetylamino)-5-(aminocarbonyl)-4-methyl-3-thiophenecarboxylate is not fully understood. However, it has been shown to inhibit the activity of dihydroorotate dehydrogenase, which is involved in the de novo synthesis of pyrimidine nucleotides. This inhibition leads to a decrease in the levels of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This, in turn, leads to a decrease in cell proliferation and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the activity of dihydroorotate dehydrogenase, as mentioned earlier. Physiologically, it has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have anti-inflammatory effects, which may be useful for the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 2-(acetylamino)-5-(aminocarbonyl)-4-methyl-3-thiophenecarboxylate in lab experiments is its potential as a starting material for the synthesis of other compounds with potential therapeutic applications. Another advantage is its ability to inhibit the activity of dihydroorotate dehydrogenase, which is a validated target for the treatment of cancer and autoimmune diseases. One limitation is that its mechanism of action is not fully understood, which may limit its potential applications.
Future Directions
There are several future directions for the research and development of ethyl 2-(acetylamino)-5-(aminocarbonyl)-4-methyl-3-thiophenecarboxylate. One direction is the synthesis of analogs with improved potency and selectivity for dihydroorotate dehydrogenase inhibition. Another direction is the evaluation of its potential as a therapeutic agent for the treatment of cancer and autoimmune diseases. Additionally, its anti-inflammatory effects may be further explored for the treatment of other inflammatory conditions. Finally, its potential as a starting material for the synthesis of other compounds with potential therapeutic applications may be further explored.
Synthesis Methods
The synthesis of ethyl 2-(acetylamino)-5-(aminocarbonyl)-4-methyl-3-thiophenecarboxylate involves the reaction of ethyl 2-amino-4-methylthiophene-3-carboxylate with acetic anhydride and urea. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions for several hours. The resulting product is then purified by recrystallization or column chromatography.
Scientific Research Applications
Ethyl 2-(acetylamino)-5-(aminocarbonyl)-4-methyl-3-thiophenecarboxylate has been widely used in scientific research for various applications. It has been used as a starting material for the synthesis of other compounds such as thieno[2,3-d]pyrimidin-4-ones, which have potential as anticancer agents. It has also been used as a building block for the synthesis of inhibitors of the enzyme dihydroorotate dehydrogenase, which is a target for the treatment of cancer and autoimmune diseases.
Properties
IUPAC Name |
ethyl 2-acetamido-5-carbamoyl-4-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S/c1-4-17-11(16)7-5(2)8(9(12)15)18-10(7)13-6(3)14/h4H2,1-3H3,(H2,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIYVTJCWCNFEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone](/img/structure/B5823917.png)

![2-oxo-2,5,6,7,8,9-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5823935.png)

amino]ethanol](/img/structure/B5823949.png)
![N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5823957.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-nitrobenzamide](/img/structure/B5823963.png)




